![molecular formula C18H13N5O B12355598 11-(1,3-Dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8,10-hexaen-4-one](/img/structure/B12355598.png)
11-(1,3-Dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8,10-hexaen-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a fused tetrazatricyclic core system with an isoindole-derived substituent. Its polycyclic framework includes a central seven-membered ring fused to smaller nitrogen-containing rings, creating a rigid scaffold. Such compounds are often explored for pharmaceutical applications due to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
Molecular Formula |
C18H13N5O |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8,10-hexaen-4-one |
InChI |
InChI=1S/C18H13N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2 |
InChI Key |
HQLOYYVYFWUIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC3=NC4=CC=CC5=C4C(=N3)N=NC5=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(1,3-Dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8,10-hexaen-4-one typically involves multi-step organic reactions. The starting materials often include isoindoline derivatives and tetrazine compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
11-(1,3-Dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8,10-hexaen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
11-(1,3-Dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8,10-hexaen-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 11-(1,3-Dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8,10-hexaen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include tricyclic systems with tetrazole or isoindole motifs. For example:
- Zygocaperoside: A triterpenoid saponin with a fused ring system, isolated from Zygophyllum fabago.
- Isorhamnetin-3-O-glycoside: A flavonoid glycoside with a substituted aromatic core. Its spectroscopic data (1H-NMR, 13C-NMR) highlight differences in electron distribution compared to the target compound, which lacks glycosidic linkages but shares polycyclic rigidity .
Pharmacological and Toxicological Profiles
Data mining approaches, as described in , emphasize the importance of substructure-toxicity relationships. For instance:
- Tetrazole-containing compounds: Known for metabolic stability and enzyme inhibition (e.g., angiotensin II receptor blockers). The tetrazatricyclic core in the target compound may confer similar stability but requires toxicity screening, as seen in TRI revisions for zinc/lead compounds ().
- Isoindole derivatives: These often exhibit neuroactive or anticancer properties.
Spectroscopic and Computational Comparisons
Environmental and Regulatory Considerations
While the target compound lacks TRI data, analogues like zinc/lead compounds () highlight regulatory challenges in handling nitrogen-rich heterocycles. Revisions to TRI entries (e.g., manganese compound adjustments) underscore the need for accurate environmental impact assessments during industrial synthesis .
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